4-(Dimethylamino)-3-nitrobenzonitrile
Overview
Description
4-(Dimethylamino)-3-nitrobenzonitrile (DMABN) is a compound that has been extensively studied due to its interesting chemical and physical properties. It is known for its role in the study of intramolecular charge transfer (ICT) and has potential applications in various fields, including the development of inhibitors for enzymes like trypsin and neuraminidase, and as a component in modified nucleosides with potential antiviral properties .
Synthesis Analysis
The synthesis of DMABN-related compounds involves the use of cyanide ions and various solvents. For instance, the synthesis of a trypsin inhibitor utilized 13C-cyanide ion in a reaction with 1-chloro-3-dimethylaminopropane, without evidence of cyanide ion exchange with acetonitrile, which was used as a co-solvent . This highlights the specificity of the synthesis process and the stability of the cyanide in the presence of certain solvents.
Molecular Structure Analysis
The molecular structure of DMABN and its derivatives has been characterized by various spectroscopic methods. X-ray diffraction studies have shown that the dimethylamino group in DMABN is out of the plane of the aromatic ring, with significant dihedral angles observed. This out-of-plane displacement is crucial for the compound's electronic properties and its ability to undergo ICT . The crystal structure of a tetrafluorinated derivative of DMABN revealed a quinoid nature of the aromatic ring, which is indicative of the electronic interactions within the molecule .
Chemical Reactions Analysis
DMABN and its derivatives undergo a range of chemical reactions, particularly excited state electron transfer. Time-resolved spectroscopic investigations have shown that the ICT state forms promptly after electronic excitation, with the rate of charge transfer varying among different derivatives . Theoretical studies have also explored the singlet and triplet excited states of DMABN, revealing that the presence of methyl groups and the twisting of the amino group significantly modify the properties of these excited states .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMABN are influenced by its molecular structure. The twisted conformation of the dimethylamino group affects the compound's spectroscopic characteristics and its reactivity in excited states. The ICT process is a key feature of DMABN's behavior in polar aprotic solvents, and the charge transfer rates are an important aspect of its physical properties . Additionally, the interaction of DMABN with various solvents can lead to shifts in its spectroscopic signatures, indicating changes in its electronic environment .
Scientific Research Applications
1. Photorelaxation Pathways
- Application Summary: The compound is used in the study of photorelaxation pathways of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) upon S1 excitation .
- Methods of Application: The study utilized multi-state n-electron valence state second order perturbation theory (MS-NEVPT2) to reveal the photorelaxation pathways .
- Results: The study found that after being excited to the Franck–Condon (FC) region of the S1 state, trans-S1-FC encounters an ultrafast conversion to quinoid form .
2. Terahertz Properties
- Application Summary: The compound is used in the study of growth, THz properties, and Hirshfeld surface studies of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate single crystal .
- Methods of Application: The study involved the growth of the crystal, synchrotron radiation analysis, refraction and absorption in terahertz range, and THz wave generation .
- Results: The study found that the highest terahertz conversion efficiency is 1.71×10−5 .
3. Identification of Microplastics
- Application Summary: The compound is used in the identification of microplastics from common use plastic items .
- Methods of Application: The study involved the use of DANS fluorescence for the identification of microplastics .
- Results: The study provided proof of concept of the analytical applicability of DANS fluorescence to the identification of microplastics .
4. Catalyst in Synthesis
- Application Summary: The compound is used as a catalyst in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .
- Methods of Application: The study involved the use of silver nanoparticle-based catalysts in the synthesis of isoxazolone-type heterocycles .
5. Nonlinear Optical Applications
- Application Summary: The compound is used in the synthesis of a new organic material for nonlinear optical applications .
- Methods of Application: The study involved the synthesis of 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) via Knoevenagel condensation reaction followed by metathesization reaction .
- Results: The study found that the DSDNS crystal has a high tolerance capacity of 19.4 GW/cm2 against 1064 nm from laser damage threshold studies .
6. Temperature-Responsive Smart Materials
- Application Summary: The compound is used in the development of temperature-responsive smart materials .
- Methods of Application: The study involved the use of 4-(dimethylamino)pyridine (DMAP) and related structures as nucleophilic catalysts and also as specific parts of rationally designed molecules .
- Results: The study found an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives .
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-11(2)8-4-3-7(6-10)5-9(8)12(13)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVUKLFPIVOWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402076 | |
Record name | 4-Dimethylamino-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3-nitrobenzonitrile | |
CAS RN |
19005-63-1 | |
Record name | 4-Dimethylamino-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylamino-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.